Naringenin

Description

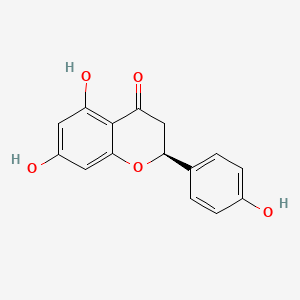

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022392 | |

| Record name | Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-41-1 | |

| Record name | Naringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN5425SBF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

251 °C | |

| Record name | Naringenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Naringenin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention in oncology research for its pleiotropic anticancer properties.[1][2] Exhibiting low toxicity compared to conventional chemotherapeutic agents, this compound has been shown to impede cancer initiation, growth, and dissemination by modulating a multitude of aberrant signaling pathways.[2][3] Its mechanisms of action are multifaceted, encompassing the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical processes such as angiogenesis and metastasis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways that govern proliferation, survival, angiogenesis, and metastasis.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis. This is achieved through the modulation of both intrinsic (mitochondrial) and extrinsic signaling pathways. A key trigger in many cancer cell types is the generation of Reactive Oxygen Species (ROS).[4][5]

-

ROS-Mediated Apoptosis: In human pancreatic cancer cells, this compound treatment leads to a dose-dependent increase in intracellular ROS levels.[5] This oxidative stress upregulates Apoptosis Signal-Regulation Kinase 1 (ASK1), which in turn activates the JNK and p38 MAPK pathways, culminating in apoptosis.[5] Similarly, in oral cancer (CAL-27 cells) and liver cancer (HepG2 cells), this compound-induced ROS generation mediates apoptosis by upregulating the pro-apoptotic protein Bid and downregulating the anti-apoptotic protein Bcl-xl, leading to mitochondrial dysfunction and caspase activation.[4][6] In HepG2 cells, this ROS-mediated apoptosis involves the inhibition of the JAK-2/STAT-3 signaling pathway.[6]

-

Caspase Activation: Across various cancer cell lines, including melanoma and prostate cancer, this compound treatment results in the activation of effector caspases, such as caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][8]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases.

-

G2/M Phase Arrest: In non-small cell lung cancer (NSCLC) cells (H1299 and A549), this compound treatment causes cell cycle arrest at the G2/M phase.[9][10] This is accompanied by a reduction in the expression of key regulatory proteins CDK1 and Cyclin B1.[10] In renal cell carcinoma cells, this compound also induces G2 phase arrest by downregulating cyclins A2, B1, and D1 while promoting the expression of cyclin E1 and the inhibitor p21.[11]

-

S Phase Arrest: In MCF-7 breast cancer cells, this compound inhibits proliferation by arresting cells in the S-phase of the cell cycle.[12][13]

-

G0/G1 Phase Arrest: In gastric carcinoma SNU-1 cells, this compound treatment leads to cell cycle arrest in the G0/G1 phase.[14][15]

Inhibition of Proliferation and Survival Signaling

This compound directly interferes with key signaling cascades that are often hyperactivated in cancer, promoting uncontrolled cell growth and survival.

-

PI3K/Akt/mTOR Pathway: this compound is a potent inhibitor of the PI3K/Akt/mTOR pathway in various cancers, including colorectal, gastric, and prostate cancers.[1][8][16] By inhibiting this pathway, this compound suppresses downstream signaling that promotes cell proliferation and survival.[16][17] In some contexts, the inhibition of the PI3K/Akt pathway by this compound can activate pro-death autophagy, further contributing to its anticancer effects.[14][15][18]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a critical regulator of cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2 and JNK in melanoma cells, thereby suppressing their growth.[7] Conversely, it can activate the pro-apoptotic p38 and JNK pathways in other cancer types, such as pancreatic cancer, often mediated by ROS.[5][19]

Suppression of Metastasis and Invasion

Metastasis is a major cause of cancer-related mortality.[3] this compound demonstrates significant anti-metastatic properties by inhibiting cell migration, invasion, and the epithelial-mesenchymal transition (EMT).

-

Inhibition of MMPs: this compound downregulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix and facilitating cancer cell invasion.[17] This effect has been observed in gastric, pancreatic, and bladder cancer cells.[17]

-

Modulation of EMT Markers: this compound can suppress the EMT process by increasing the expression of epithelial markers like E-cadherin and reducing mesenchymal markers such as N-cadherin.[18][20]

Anti-Angiogenic Effects

This compound inhibits the formation of new blood vessels (angiogenesis), a process essential for tumor growth and survival.[7][21] It suppresses the migration and tube formation of endothelial cells (like HUVECs) and reduces neovascularization in models like the chicken chorioallantoic membrane (CAM) assay.[7][21] The mechanism involves reducing the expression of angiogenic factors, such as Tie2 and Vascular Endothelial Growth Factor A (VEGFA), from the cancer cells.[7][21]

Modulation of Wnt/β-catenin and NF-κB Pathways

-

Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[22] It can suppress the transcriptional activity of the β-catenin/Tcf complex in gastric cancer cells.[23]

-

NF-κB Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer cell survival. This compound can inhibit NF-κB activity, which contributes to its anti-inflammatory and pro-apoptotic effects.[1][24]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's effects across various cancer cell lines as reported in the literature.

Table 1: Effective Concentrations and IC50 Values of this compound

| Cancer Type | Cell Line(s) | Effective Concentration Range | Reported Effect | Citation(s) |

|---|---|---|---|---|

| Melanoma | B16F10, SK-MEL-28 | 100 - 400 µM | Inhibition of proliferation, migration; induction of apoptosis | [7] |

| Breast Cancer | MDA-MB-231 | 20 - 160 µM | Suppression of migration and invasion | [17] |

| Prostate Cancer | MAT-LyLu | 5 - 10 µM | Decreased cell motility | [17] |

| Gastric Cancer | SGC-7901 | 20 - 80 µM | Downregulation of MMP-2 and MMP-9 | [17] |

| Pancreatic Cancer | PANC-1, ASPC-1 | 50 - 100 µM | Suppression of migration and invasion | [17] |

| Bladder Cancer | TSGH-8301 | 300 µM | Inhibition of migration | [17] |

| Colon Cancer | HT-29 | 0.71 - 2.85 mM | Inhibition of proliferation | [17] |

| Renal Cell Carcinoma | 786-O, OS-RC-2 | 4 - 8 µM | Cell cycle arrest at G2 phase | [11] |

| Pancreatic Cancer | SNU-213 | 200 - 600 µM | Induction of ROS and apoptosis |[5] |

Table 2: this compound's Impact on Apoptosis, Cell Cycle, and ROS Generation

| Cancer Type | Cell Line | Parameter Measured | Observation | Citation(s) |

|---|---|---|---|---|

| Pancreatic Cancer | SNU-213 | ROS Levels | 1.8-fold to 2.4-fold increase at 400-600 µM | [5] |

| Oral Cancer | CAL-27 | Apoptosis | Dose-dependent increase | [4] |

| Breast Cancer | MCF-7 | Cell Cycle | Arrest at S-phase | [12] |

| Lung Cancer | H1299, A549 | Cell Cycle | Arrest at G2/M phase | [9][10] |

| Renal Carcinoma | 786-O, OS-RC-2 | Cell Cycle | Arrest at G2 phase | [11] |

| Gastric Cancer | SNU-1 | Cell Cycle | Arrest at G0/G1 phase |[14] |

Table 3: Modulation of Key Signaling Proteins by this compound

| Cancer Type | Cell Line(s) | Protein/Pathway | Effect | Citation(s) |

|---|---|---|---|---|

| Melanoma | B16F10, SK-MEL-28 | p-ERK1/2, p-JNK | Decreased | [7] |

| Melanoma | B16F10, SK-MEL-28 | Activated Caspase-3, PARP | Increased | [7] |

| Oral Cancer | CAL-27 | Bid | Upregulated | [4] |

| Oral Cancer | CAL-27 | Bcl-xl | Downregulated | [4] |

| Multiple | Multiple | PI3K/Akt/mTOR | Inhibited | [1][16][17] |

| Gastric Cancer | SGC-7901 | MMP-2, MMP-9 | Downregulated | [17] |

| Pancreatic Cancer | PANC-1, ASPC-1 | MMP-2, MMP-9 | Downregulated | [17] |

| Gastric Cancer | AGS | β-catenin/Tcf signaling | Suppressed | [22][23] |

| Hepatocellular Carcinoma | Huh7, Hep1-6 | VEGFA, c-Met | K48-linked ubiquitination and degradation |[21] |

Visualization of this compound's Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

This compound-Induced Apoptosis Pathways

Caption: this compound induces apoptosis via ROS generation, modulating the Bcl-2 family and activating the ASK1-MAPK cascade.

Inhibition of PI3K/Akt and MAPK Survival Pathways

Caption: this compound inhibits cell proliferation and survival by suppressing the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Suppression of Wnt/β-catenin Signaling

Caption: this compound suppresses Wnt signaling by inhibiting the transcriptional activity of the β-catenin/TCF complex.

General Experimental Workflow for In Vitro Analysis

Caption: A typical workflow for evaluating this compound's anticancer effects in vitro, from cell culture to final analysis.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the study of this compound's anticancer effects.

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated using non-linear regression analysis.

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.

-

Methodology:

-

Cell Treatment: Cells are cultured in 6-well plates and treated with this compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

-

Analysis: The stained cells are analyzed immediately using a flow cytometer.

-

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The total percentage of apoptotic cells (early + late) is calculated.[4]

Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound as described previously.

-

Cell Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed by a flow cytometer.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.[9][11]

Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins in key signaling pathways.

-

Methodology:

-

Protein Extraction: Following this compound treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. It is then incubated with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.[3][25]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length × Width²)/2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

-

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare tumor volume and weight between the treated and control groups.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, acting on multiple fronts to combat tumor progression. Its ability to induce apoptosis and cell cycle arrest, coupled with the inhibition of critical survival pathways like PI3K/Akt and MAPK, underscores its therapeutic potential.[1][8][26] Furthermore, its capacity to suppress angiogenesis and metastasis addresses key drivers of cancer lethality.[7][17] The generation of ROS appears to be a central mechanism that triggers several of these downstream anti-tumor effects.[5][9]

For drug development professionals, this compound serves as a valuable lead compound. Future research should focus on enhancing its bioavailability and developing targeted delivery systems, such as nanoformulations, to improve its efficacy in clinical settings.[2] Investigating synergistic combinations with existing chemotherapies could also pave the way for more effective and less toxic cancer treatment regimens. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers to further explore and harness the full therapeutic potential of this compound.

References

- 1. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound reduces lung metastasis in a breast cancer resection model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced Oral Cancer Cell Apoptosis Via ROS-mediated Bid and Bcl-xl Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound causes ASK1-induced apoptosis via reactive oxygen species in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Research progress on the anti-tumor effect of Naringin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound: A potential therapeutic agent for modulating angiogenesis and immune response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Inhibitory Effects of this compound on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]

- 26. discovery.researcher.life [discovery.researcher.life]

Naringenin's Modulation of Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin (4',5,7-trihydroxyflavanone) is a prominent flavanone found abundantly in citrus fruits and tomatoes, recognized for its extensive pharmacological properties, including antioxidant, anti-cancer, and potent anti-inflammatory effects.[1][2] The inflammatory response, a critical defense mechanism, can lead to chronic diseases when dysregulated. This compound has demonstrated significant therapeutic potential by modulating key signaling cascades that underpin the inflammatory process.[3] This document provides an in-depth technical overview of the core signaling pathways targeted by this compound in its anti-inflammatory action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening at multiple points within several critical intracellular signaling pathways. The primary pathways identified include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[1][5]

This compound effectively suppresses this pathway by inhibiting the phosphorylation of IκBα, thereby preventing p65 nuclear translocation.[5] Studies have shown that this compound's intervention leads to a significant downstream reduction in the expression of NF-κB target genes like TNF-α, IL-6, and IL-1β.[1][6] Another mechanism involves the this compound-induced expression of metallothionein 1 G (MT1G), which can repress NF-κB activation through zinc chelation.[7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial mediators of cellular responses to external stressors, including inflammatory stimuli.[8] Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1 (c-fos/c-jun), which in turn promote the expression of inflammatory mediators.[9]

This compound has been shown to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in various cell types, including RAW 264.7 macrophages and BV-2 microglia.[5][10] This inhibition prevents the activation of downstream transcription factors, thereby suppressing the inflammatory response. By targeting MAPK signaling, this compound also modulates the polarization of microglia, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[10]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, but it also plays a significant role in inflammation. In some contexts, activation of PI3K/Akt can promote inflammatory responses, for instance by contributing to NF-κB activation.[11][12] this compound has been found to inhibit the PI3K/Akt signaling pathway.[13] This inhibition can subsequently suppress the expression of downstream inflammatory mediators like matrix metalloproteinase-9 (MMP-9).[13] Molecular docking studies suggest that this compound may directly interact with PI3K, specifically the p85alpha subunit, to exert its inhibitory effect.[13]

References

- 1. Inhibitory Effects of this compound on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting MAPK Pathways by this compound Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] this compound, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

Naringenin: An In-depth Technical Guide on its Antioxidant Properties and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin (4',5,7-trihydroxyflavanone), a prominent flavanone found abundantly in citrus fruits, is a well-documented antioxidant that demonstrates significant potential in mitigating oxidative stress.[1][2] Its therapeutic efficacy is rooted in its ability to directly scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as to modulate endogenous antioxidant defense systems.[3][4] This technical guide provides a comprehensive overview of this compound's antioxidant capabilities, presenting quantitative data, detailed experimental protocols for its evaluation, and an exploration of the key molecular signaling pathways it modulates, particularly the Nrf2/ARE pathway. This document is intended to serve as a critical resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Quantitative Analysis of Antioxidant Activity

This compound's efficacy as an antioxidant is quantified through various in vitro and in vivo assays. The following tables summarize its free-radical scavenging capabilities, typically expressed as the half-maximal inhibitory concentration (IC50), and its effects on endogenous antioxidant enzymes.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

This table presents the IC50 values of this compound against various reactive species. Lower IC50 values are indicative of higher scavenging potency.

| Radical/Species Scavenged | IC50 Value | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 88 µg/mL | [5] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 86 µg/mL | [5] |

| ABTS | 0.71 µg/mL | [6] |

| Hydroxyl Radical (•OH) | 251.1 µM | [3] |

| Hydroxyl Radical (•OH) | 183 µg/mL | [6] |

| Hydrogen Peroxide (H₂O₂) | 358.5 µM | [3] |

| Superoxide Radical (O₂•⁻) | 360.03 µM | [3] |

| Nitric Oxide Radical (NO•) | 185.6 µM | [3] |

| Iron-Independent Lipid Peroxidation | 101 µg/mL | [6] |

| Iron-Dependent Lipid Peroxidation | 159 µg/mL | [6] |

Table 2: In Vivo Effects of this compound on Endogenous Antioxidant Markers

This table summarizes the observed effects of this compound administration on key markers of oxidative stress and antioxidant enzyme activity in animal models, particularly in studies of streptozotocin-induced liver damage.[3]

| Marker | Effect of this compound Administration | Reference |

| Lipid Peroxidation (TBARS) | Reduced | [3] |

| Lipid Hydroperoxides | Reduced | [3] |

| Superoxide Dismutase (SOD) | Increased Activity/Levels | [3][7] |

| Catalase (CAT) | Increased Activity/Levels | [3][7] |

| Glutathione Peroxidase (GPx) | Increased Activity/Levels | [3][7] |

| Glutathione S-Transferase (GST) | Increased Activity/Levels | [3][7] |

| Glutathione (GSH) | Increased Levels | [3][7] |

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: The structural arrangement of hydroxyl groups on this compound's phenolic rings allows it to donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[5] It has been shown to effectively neutralize hydroxyl radicals, superoxides, and nitric oxide radicals.[3]

-

Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, this compound modulates intracellular signaling pathways that control the expression of a suite of protective enzymes.[5] The most critical of these is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[8][9]

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in cellular defense against oxidative stress.[7][10] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

This compound activates this pathway by promoting the dissociation of Nrf2 from Keap1, which can be facilitated by the activation of upstream kinases such as PI3K/AKT and PKC.[7] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[7][8][11] This binding event initiates the transcription and subsequent translation of numerous cytoprotective proteins, including:

-

Heme Oxygenase-1 (HO-1) [12]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1) [13]

-

Superoxide Dismutase (SOD) [7]

-

Catalase (CAT) [7]

-

Glutathione Peroxidase (GPx) [7]

This upregulation of the endogenous antioxidant system fortifies the cell against oxidative insults.[8][10]

References

- 1. This compound as a Natural Agent Against Oxidative Stress and Inflammation, and Its Bioavailability | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Antioxidant Potential of this compound Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Topical Formulation Containing this compound: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. This compound reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Attenuates H2O2-Induced Mitochondrial Dysfunction by an Nrf2-Dependent Mechanism in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound protects against 6-OHDA-induced neurotoxicity via activation of the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin's Role in Regulating Cellular Apoptosis Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention in the scientific community for its diverse pharmacological activities, including its potent anti-cancer properties. A substantial body of evidence indicates that this compound exerts its anti-neoplastic effects in part by modulating cellular apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates key apoptosis pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. It is primarily executed through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. This compound has been shown to influence both of these pathways, as well as other associated signaling cascades, making it a promising candidate for further investigation in cancer therapy and drug development.

This compound's Impact on Apoptotic Markers: Quantitative Analysis

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points, including IC50 values, the percentage of apoptotic cells following treatment, and changes in the expression of crucial apoptosis-related proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |

| A549 | Lung Cancer | 37.63 ± 7.27 µg/mL | Not Specified | [1] |

| HOS | Osteosarcoma | 276 | 24 | [2] |

| U2OS | Osteosarcoma | 389 | 24 | [2] |

| MCF-7 | Breast Cancer | 95 (24h), 49 (48h) | 24 and 48 | [3] |

| C33A | Cervical Cancer | 745 | Not Specified | [4] |

| SiHa | Cervical Cancer | 764 | Not Specified | [4] |

| HeLa | Cervical Cancer | 793 | Not Specified | [4] |

| KB-1 | Oral Cancer | 125.3 | 24 | [5] |

Table 2: this compound-Induced Apoptosis in Cancer Cells (Annexin V Assay)

| Cell Line | This compound Conc. (µM) | % of Apoptotic Cells (Early + Late) | Treatment Duration (h) | Reference |

| A549 | IC50 (19.28 µg/mL) | 32.16 ± 2.14 | Not Specified | [1] |

| A431 | 100 | 6.24 | Not Specified | [6] |

| A431 | 300 | 14.39 | Not Specified | [6] |

| A431 | 500 | 26.32 | Not Specified | [6] |

| C6 | 114 µg/mL | ~35% | 24 | |

| HepG2 | 360 | 7.1 | 24 | [7] |

| MCF-7 | 50 | Increased | 24 | [3][8] |

| MCF-7 | 100 | Increased | 24 | [3][8] |

| MCF-7 | 150 | Increased | 24 | [3][8] |

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound

| Cell Line | This compound Conc. | Protein Target | Effect | Fold/Percent Change | Reference |

| HL60 | 40 µM | Bcl-2 | Downregulation | 0.74-fold (mRNA), 0.75-fold (protein) | |

| HL60 | 40 µM | Cleaved Caspase-3 | Upregulation | 2.36-fold (protein) | |

| NCI-H23 | Not Specified | BAX | Upregulation | Increased | [9] |

| NCI-H23 | Not Specified | Caspase-3 | Upregulation | ~2-fold increase in activity | [9] |

| Y79 | Not Specified | Bax/Bcl-2 ratio | Increase | Increased | [10] |

| A431 | 100 µM | Caspase-3 activity | Increase | 29.57% | [6] |

| A431 | 300 µM | Caspase-3 activity | Increase | 85.10% | [6] |

| A431 | 500 µM | Caspase-3 activity | Increase | 114.02% | [6] |

| HepG2 | 360 µM | Caspase-9 activity | Increase | 255.35% | [7] |

Core Apoptotic Signaling Pathways Modulated by this compound

This compound orchestrates apoptosis through a multi-faceted approach, primarily by targeting the intrinsic and extrinsic pathways, and by modulating key signaling cascades that regulate cell survival and death.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. This compound actively promotes this pathway through several mechanisms.

This compound upregulates the expression of pro-apoptotic Bcl-2 family proteins such as Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm.[11] Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[7]

Caption: this compound's modulation of the intrinsic and extrinsic apoptosis pathways.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruit and activate pro-caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, leading to apoptosis. This compound has been reported to enhance TRAIL-induced apoptosis through the induction of death receptor 5 (DR5) expression in some cancer cells.

Furthermore, caspase-8 can also cleave Bid, a Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway, creating a crosstalk between the two apoptotic routes.

Modulation of Other Key Signaling Pathways by this compound

This compound's pro-apoptotic activity is also mediated through its influence on other critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting cell survival and inhibiting apoptosis. This compound has been shown to inhibit the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis. By downregulating the phosphorylation of Akt, this compound can prevent the downstream activation of anti-apoptotic targets and promote the activity of pro-apoptotic proteins.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot for Bax and Bcl-2 [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. bosterbio.com [bosterbio.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. benchchem.com [benchchem.com]

- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 11. takarabio.com [takarabio.com]

- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin's Modulation of Autophagy in Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which naringenin, a naturally occurring flavonoid, modulates autophagy in various tumor cell lines. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for research and development in oncology.

Introduction: this compound as a Modulator of Autophagy in Cancer

This compound, a flavanone predominantly found in citrus fruits, has garnered significant attention for its pleiotropic anticancer activities.[1][2] These effects are attributed to its ability to modulate a variety of cellular signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2] One of the critical cellular processes influenced by this compound is autophagy, a catabolic "self-eating" mechanism essential for cellular homeostasis.

Autophagy can play a dual role in cancer: it can act as a tumor suppressor by eliminating damaged organelles and proteins, or it can promote tumor survival under metabolic stress.[1] Consequently, therapeutic agents that can modulate autophagy, such as this compound, are of great interest.[1] this compound has been shown to induce autophagy in a variety of cancer cell lines, often leading to autophagic cell death or sensitizing cells to other anticancer treatments.[3][4][5] This guide synthesizes the current understanding of this compound's impact on autophagy in tumor cells, focusing on the underlying molecular mechanisms, experimental validation, and quantitative outcomes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various tumor cell lines as reported in the literature. These tables provide a comparative overview of its potency and efficacy across different cancer types.

Table 1: IC50 Values of this compound in Tumor Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |

| MCF-7 | Breast Cancer | ~150 | 24 | MTT | [6] |

| A549 | Lung Cancer | 37.63 ± 7.27 | 48 | MTT | [7] |

| SNU-213 | Pancreatic Cancer | ~400-600 | 24 | Annexin V/PI | [8] |

| U-118 MG | Glioblastoma | ~211 | 24 | Neutral Red | [9] |

| HOS | Osteosarcoma | ~250-500 | 24 | CCK-8 | [4][10] |

| U2OS | Osteosarcoma | ~250-500 | 24 | CCK-8 | [4][10] |

| HepG2 | Liver Cancer | ~150 | 24 | MTT | [6] |

Table 2: this compound's Effect on Autophagy and Apoptosis Markers

| Cell Line | Cancer Type | This compound Conc. (µM) | Key Findings | Reference |

| HOS & U2OS | Osteosarcoma | 100, 250, 500 | Dose-dependent increase in LC3-II, Beclin-1, and p62 expression. Increased formation of acidic vesicular organelles. | [4][10] |

| MCF-7 | Breast Cancer | 50, 100, 150 | Dose-dependent increase in LC3-II expression and p62 degradation. Co-treatment with 3-MA reduced cleaved PARP, indicating pro-apoptotic autophagy. | [3] |

| AGS | Gastric Cancer | 1000, 2000 (Naringin) | Increased Beclin-1 and conversion of LC3-I to LC3-II. Downregulation of PI3K/Akt/mTOR pathway. | [11][12][13] |

| SNU-1 | Gastric Cancer | (Naringin) | Dose-dependent increase in LC3B-II and Beclin-1; decrease in p62. Pre-treatment with 3-MA attenuated naringin-induced apoptosis. | [14] |

| H1299 & A549 | Non-Small Cell Lung Cancer | 25-500 | Increased autolysosomes and LC3-II/LC3-I ratio. Triggered autophagy via ROS-mediated AMPK activation. | [5][15] |

Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production

| Cell Line | Cancer Type | This compound Conc. (µM) | Fold Increase in ROS | Reference |

| SNU-213 | Pancreatic Cancer | 200, 400, 600 | 1.30x, 1.82x, 2.37x | [8] |

| HepG2 | Liver Cancer | Not specified | 1.21x to 2.71x | [16] |

| CAL-27 | Oral Cancer | Not specified | Dose-dependent increase | [17] |

| H1299 & A549 | Non-Small Cell Lung Cancer | Not specified | Significantly increased | [5] |

Core Signaling Pathways

This compound modulates autophagy in tumor cells primarily through the induction of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway. It can also activate the MAPK pathway.

ROS-Mediated Inhibition of PI3K/Akt/mTOR Pathway

A predominant mechanism involves the generation of intracellular ROS.[5][8] Elevated ROS levels can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[11] mTOR is a critical negative regulator of autophagy; its inhibition leads to the activation of the ULK1 complex, initiating autophagosome formation.[12] this compound treatment has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR in cancer cells.[11][13] This leads to the upregulation of key autophagy-related proteins like Beclin-1 and the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][4][12]

Caption: this compound-induced autophagy via ROS and PI3K/Akt/mTOR.

Crosstalk with Apoptosis

This compound often induces autophagy and apoptosis concurrently, and the relationship between these two processes can be complex.[3] In some contexts, the induced autophagy is "pro-apoptotic" or "pro-death," meaning it facilitates apoptosis.[3][14] For instance, in MCF-7 breast cancer cells, inhibiting this compound-induced autophagy with 3-methyladenine (3-MA) led to a reduction in apoptotic markers like cleaved PARP.[3] This suggests a synergistic relationship where autophagy contributes to the overall cell death program. The generation of ROS appears to be a common upstream event that can trigger both pathways.[4][5]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to assess this compound-induced autophagy in tumor cell lines.

Cell Culture and this compound Treatment

-

Cell Maintenance : Culture the desired tumor cell line (e.g., A549, MCF-7, HOS) in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[12] Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment : Seed cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes). Allow them to adhere and reach 70-80% confluency.

-

Dosing : Dilute the this compound stock solution in a fresh culture medium to achieve the desired final concentrations (e.g., 50, 100, 250, 500 µM). The final DMSO concentration in the medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Incubation : Replace the existing medium with the this compound-containing medium or vehicle control medium and incubate for the desired time period (e.g., 8, 24, 48 hours).

Western Blot Analysis for Autophagy Markers

This protocol is used to quantify the protein levels of LC3-II, p62, and Beclin-1.[18][19][20]

-

Cell Lysis : After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Protein Quantification : Scrape the cell lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[21]

-

Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE : Load 20-40 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel to ensure good separation of LC3-I (16 kDa) and LC3-II (14 kDa).[12][21]

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62/SQSTM1, Beclin-1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[21]

-

Analysis : Capture the chemiluminescent signal using an imaging system. Densitometry analysis is performed to quantify the LC3-II/LC3-I ratio or the levels of LC3-II normalized to the loading control. A decrease in p62 levels typically indicates increased autophagic flux.[21]

Autophagic Flux Assay

This assay distinguishes between the induction of autophagosome formation and a blockage in their degradation.[22][23]

-

Cell Treatment : Treat cells with this compound as described in Protocol 4.1.

-

Lysosomal Inhibition : In a parallel set of experiments, co-treat cells with this compound and a lysosomal inhibitor such as Bafilomycin A1 (Baf A1, 100 nM) or Chloroquine (CQ, 50 µM) for the last 2-4 hours of the this compound incubation period.[20]

-

Western Blot : Perform Western blot analysis for LC3 as described in Protocol 4.2.

-

Interpretation : If this compound induces autophagy, there will be an accumulation of LC3-II. If this compound is a true autophagy inducer, the LC3-II levels will be significantly higher in the cells co-treated with Baf A1 compared to cells treated with this compound alone. This "LC3-II turnover" indicates a functional autophagic flux.[24]

Visualization of Autophagy

Caption: General experimental workflow for autophagy assessment.

-

Staining : After this compound treatment, wash cells with PBS and stain with Acridine Orange (1 µg/mL) in serum-free medium for 15 minutes at 37°C.

-

Visualization : Wash cells again with PBS. Observe under a fluorescence microscope. The cytoplasm and nucleus will fluoresce bright green, while acidic compartments, such as autolysosomes, will fluoresce bright red.[4]

-

Quantification : The intensity of red fluorescence can be quantified using flow cytometry to measure the formation of AVOs.

TEM is the gold standard for visualizing autophagic structures.[19]

-

Cell Fixation : After treatment, fix cells with glutaraldehyde.

-

Processing : Post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.

-

Sectioning : Cut ultrathin sections (60-80 nm).

-

Staining : Stain the sections with uranyl acetate and lead citrate.

-

Imaging : Examine the sections using a transmission electron microscope. Look for the characteristic double-membraned vesicles (autophagosomes) or single-membraned vesicles containing degraded cytoplasmic material (autolysosomes).[11][12]

Conclusion

This compound consistently demonstrates the ability to induce autophagy across a range of tumor cell lines, including those from breast, lung, gastric, and bone cancers.[1][4][5] The primary mechanism involves the generation of ROS, leading to the suppression of the pro-survival PI3K/Akt/mTOR pathway. This induction of autophagy often contributes to a pro-death phenotype, either through direct autophagic cell death or by enhancing apoptosis. The data strongly support this compound as a promising candidate for further investigation as a standalone or adjuvant anticancer agent. This guide provides the foundational knowledge and methodologies for researchers to explore and validate the therapeutic potential of modulating autophagy with this compound in preclinical cancer models.

References

- 1. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces ROS-Mediated ER Stress, Autophagy, and Apoptosis in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound causes ASK1-induced apoptosis via reactive oxygen species in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Effect of 8-Prenylthis compound and this compound on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Naringin induces autophagy-mediated growth inhibition by downregulating the PI3K/Akt/mTOR cascade via activation of MAPK pathways in AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-induced Oral Cancer Cell Apoptosis Via ROS-mediated Bid and Bcl-xl Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

- 23. Analyzing Autophagic Flux in Nerve Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Naringenin natural sources and biochemical synthesis pathways

An In-depth Technical Guide to Naringenin: Natural Sources and Biochemical Synthesis

Introduction

This compound, a flavanone belonging to the flavonoid group of polyphenols, is a natural compound of significant interest to the scientific and medical communities.[1] It is the aglycone of naringin, a major flavonoid in citrus fruits that contributes to their characteristic bitter taste.[2] this compound serves as a crucial precursor in the biosynthesis of a wide array of other flavonoids and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties.[2][3] This technical guide provides a comprehensive overview of the primary natural sources of this compound, details its biochemical synthesis pathways in plants, and outlines key experimental protocols for its extraction and quantification, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, predominantly in citrus fruits. It is also found in various vegetables, herbs, and other fruits.[1][4] In plants, this compound typically exists in its glycosidic forms, primarily as naringin (this compound-7-rhamnoglucoside) and narirutin (this compound-7-glucoside).[4] The concentration of these compounds varies significantly depending on the plant species, cultivar, part of the fruit (peel, pith, juice, seeds), and stage of maturity.[4][5]

Grapefruit (Citrus paradisi) is one of the most abundant sources of this compound and its derivatives.[4] Other significant sources include pomelo, sour orange, tomatoes, and certain herbs like Greek oregano and water mint.[1][6] The quantitative distribution of naringin and this compound in various natural sources is summarized in the tables below.

Table 1: Naringin Content in Various Citrus Sources

| Plant Source | Part of Fruit | Cultivar/Variety | Naringin Content | Reference(s) |

| Grapefruit (C. paradisi) | Whole Fruit | White | 16.90 mg/100 mg | [4] |

| Grapefruit (C. paradisi) | Whole Fruit | Pink/Red | 13.87 mg/100 mg | [4] |

| Grapefruit (C. paradisi) | Peel | - | 2300 µg/mL | [7] |

| Grapefruit (C. paradisi) | Seeds | - | 200 µg/mL | [7] |

| Pomelo (C. maxima) | Peel | - | 3910 µg/mL | [7] |

| Pomelo (C. maxima) | Juice | - | 220 µg/mL | [7] |

| Sweet Orange (C. sinensis) | Juice | - | 22.06 ± 0.50 µg/mL | [4] |

| Sour Orange (C. aurantium) | Fruit | - | 47.1 µg/mL | [7] |

| Lime (C. aurantiifolia) | Skin (Peel) | - | 517.2 µg/mL | [6][7] |

| Lime (C. aurantiifolia) | Juice | - | 98 µg/mL | [6][7] |

| Lime (C. aurantiifolia) | Seed | - | 29.2 µg/mL | [6][7] |

Table 2: this compound Content in Various Sources

| Plant Source | Part of Fruit | Cultivar/Variety | This compound Content | Reference(s) |

| Citrus Juice (General) | Juice | C. paradisi | 2.35 mg/100 g | [4] |

| Grapefruit (C. paradisi) | Segmental Part | - | 35.80 ± 1.79 µg/g (Heat Reflux) | [8][9] |

| Tomato Paste (Cooked) | - | - | 3.8 mg / 150 g | [1] |

Biochemical Synthesis Pathways

The biosynthesis of this compound in plants is a well-characterized process that occurs via the phenylpropanoid pathway.[3][10] This pathway converts the amino acid L-phenylalanine (or L-tyrosine in some plants) into 4-coumaroyl-CoA, which serves as a key intermediate for flavonoid synthesis.[10][11][12] this compound is the first flavanone synthesized and acts as a precursor for the entire class of flavonoids.[13][14]

The synthesis involves a series of enzymatic reactions:

-

Deamination: Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) catalyzes the removal of an amino group from L-phenylalanine or L-tyrosine to form cinnamic acid or p-coumaric acid, respectively.[10][11]

-

Hydroxylation: In the pathway starting from L-phenylalanine, Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group to cinnamic acid to produce p-coumaric acid.[3][12]

-

CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.[3][12]

-

Chalcone Synthesis: Chalcone Synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form this compound chalcone.[10][15]

-

Isomerization: Finally, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of this compound chalcone into (2S)-naringenin.[10][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of Citrus Flavonoids, Naringin and this compound, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin | Encyclopedia MDPI [encyclopedia.pub]

- 7. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Naringin and this compound Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Molecular Mechanisms of Biosynthesis of this compound and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two putative parallel pathways for this compound biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]

- 12. Anthocyanin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Naringenin: A Potent Regulator of the PI3K/AKT/mTOR Signaling Cascade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Naringenin, a natural flavonoid predominantly found in citrus fruits, has emerged as a promising anti-cancer agent due to its ability to modulate this key pathway. This technical guide provides a comprehensive overview of the mechanisms by which this compound regulates the PI3K/AKT/mTOR cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction: The PI3K/AKT/mTOR Pathway and this compound

The PI3K/AKT/mTOR pathway is a crucial signaling network that transmits signals from growth factors and other extracellular stimuli to intracellular effectors, promoting cell growth and proliferation while inhibiting apoptosis (programmed cell death).[1] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT, in turn, modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis.[1][2] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[3][4]

This compound is a flavanone that has demonstrated significant pharmacological properties, including antioxidant, anti-inflammatory, and potent anti-cancer activities.[5][6] A growing body of evidence indicates that one of this compound's primary anti-neoplastic mechanisms is the targeted inhibition of the PI3K/AKT/mTOR signaling cascade.[1] By suppressing this pathway, this compound can effectively inhibit cancer cell proliferation, induce apoptosis, and trigger autophagy in a variety of cancer cell lines.[3][7]

Mechanism of Action: this compound's Inhibition of PI3K/AKT/mTOR Signaling

This compound exerts its regulatory effects not by altering the total protein expression of the core components of the pathway, but by significantly inhibiting their phosphorylation, which is essential for their activation.[3][8]

Key Inhibitory Actions:

-

Inhibition of PI3K Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of PI3K (p-PI3K).[3][9] This initial blockade is critical as it prevents the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger required for the recruitment and activation of AKT.

-

Suppression of AKT Phosphorylation: Consequently, the phosphorylation of AKT at key residues (like Ser473 and Thr308) is significantly reduced.[3][8] This inactivation of AKT is a pivotal event, as AKT is a central node in the pathway that controls numerous downstream pro-survival signals.

-

Downregulation of mTOR Phosphorylation: With AKT inactivated, the downstream phosphorylation of mTOR (p-mTOR) is also diminished in a dose-dependent manner.[3][10] This inhibits mTORC1 activity, leading to the dephosphorylation of its downstream effectors, such as p70S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[11][12][13]

The following diagram illustrates the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling cascade.

References

- 1. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin's Interaction with Nuclear Factor-Kappa B (NF-κB) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3][4][5][6] A primary mechanism underpinning these effects is its targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[7][8][9][10] Dysregulation of the NF-κB cascade is implicated in a multitude of chronic inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth examination of the molecular interactions between this compound and the NF-κB pathway, presenting quantitative data from relevant studies, detailed experimental protocols for assessing this interaction, and visual diagrams of the core signaling events and workflows.

The NF-κB Signaling Pathway and this compound's Points of Intervention

The canonical NF-κB signaling pathway is a cornerstone of the innate immune response. In an unstimulated state, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][11][12]

This compound exerts its inhibitory effects at multiple key junctures within this pathway. Evidence suggests that this compound can:

-

Inhibit IκBα Phosphorylation and Degradation: By preventing the phosphorylation of IκBα, this compound ensures the NF-κB dimer remains sequestered and inactive in the cytoplasm.[7][13][14][15]

-

Suppress p65 Phosphorylation: Phosphorylation of the p65 subunit is crucial for its transcriptional activity. This compound has been shown to inhibit this phosphorylation step, thereby reducing the potency of NF-κB even if it reaches the nucleus.[16][17]

-

Block NF-κB Nuclear Translocation: As a direct consequence of stabilizing the NF-κB/IκBα complex, this compound effectively blocks the migration of p65/p50 into the nucleus.[7][10][14][15]

-

Modulate Upstream Signaling: this compound can interfere with upstream activators of the NF-κB pathway, such as the Toll-like receptor 4 (TLR4) signaling cascade, which is a primary sensor for LPS.[8][10][15][18]

The following diagram illustrates the canonical NF-κB pathway and highlights the specific inhibitory actions of this compound.

Quantitative Data on this compound's Inhibitory Efficacy

The inhibitory effect of this compound on the NF-κB pathway has been quantified in numerous cell-based and animal studies. The following tables summarize key findings, providing data on the concentrations used and the observed effects on various inflammatory markers.

Table 1: In Vitro Studies of this compound's Effect on NF-κB Signaling

| Cell Line | Stimulant | This compound Conc. (µM) | Measured Outcome | Result | Reference |

| RAW 264.7 Macrophages | LPS | 20, 40, 80 | p-IκBα, p-p38, p-ERK | Dose-dependent inhibition of phosphorylation. | [7] |

| RAW 264.7 Macrophages | LPS (100 ng/ml) | 80 | NF-κB Nuclear Translocation | Markedly suppressed nuclear translocation of p65. | [7][14] |

| RAW 264.7 Macrophages | LPS | 80 | NF-κB Luciferase Activity | Significantly inhibited transcriptional activity (**P < 0.01). | [7] |